Deoxyfusapyrone

Description

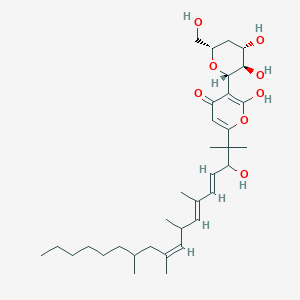

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMMGDLQIQYRDA-PWVYRXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deoxyfusapyrone: Chemical Structure, Biosynthesis, and Biological Properties

Executive Summary

Deoxyfusapyrone (DFP) is a bioactive secondary metabolite produced primarily by fungi of the Fusarium genus, specifically Fusarium semitectum (now often classified within the Fusarium incarnatum-equiseti species complex) and Fusarium mangiferae.[1] Chemically, it is a polyketide-derived pyrone glycoside characterized by a specific 33-deoxy modification relative to its parent compound, fusapyrone.

DFP is of significant interest in agricultural and pharmaceutical research due to its selective antifungal activity against filamentous fungi and low phytotoxicity, making it a candidate for post-harvest disease control.[2] This guide details its physiochemical properties, the structural controversy surrounding its pyrone core assignment, biosynthetic regulation, and isolation protocols.

Chemical Identity and Structure

Nomenclature and Formula

-

Molecular Formula: C₃₄H₅₄O₈

-

Molecular Weight: 590.79 g/mol [][7]

-

CAS Number: 156856-32-5[][7]

-

Solubility: Soluble in methanol, ethanol, DMSO, and chloroform; poorly soluble in water.

Structural Composition

The molecule consists of three distinct structural domains:

-

Pyrone Core: A six-membered unsaturated cyclic ring containing an oxygen atom.[8]

-

Glycosyl Moiety: A 4-deoxy-

-xylo-hexopyranosyl sugar attached at the C-3 position. -

Polyunsaturated Alkyl Chain: A long aliphatic chain attached at the C-6 position, containing multiple methyl branches and double bonds.

The Alpha- vs. Gamma-Pyrone Controversy

For over a decade, DFP was described in the literature as a 4-hydroxy-

| Feature | Classic Assignment (Evidente et al., 1994) | Revised Assignment (Hiramatsu et al., 2006) |

| Core Ring | 2-Pyrone ( | 4-Pyrone ( |

| Carbonyl Position | C-2 | C-4 |

| Evidence Base | initial 1D NMR & IR data | HMBC correlations & 2D NMR |

| Current Status | Widely used in bioactivity papers | Accepted in structural chemistry circles |

Key Structural Difference:

-

Fusapyrone: C₃₄H₅₄O₉ (Contains a hydroxyl group at C-33).

-

Deoxyfusapyrone: C₃₄H₅₄O₈ (Lacks the hydroxyl group at C-33).

Biosynthesis and Genetic Regulation[1][4][9]

DFP is synthesized via a polyketide synthase (PKS) pathway. Recent genomic studies in Fusarium mangiferae have identified the specific gene cluster and regulatory mechanisms governing its production.

Key Biosynthetic Enzymes[9]

-

FmPKS40: The core polyketide synthase gene responsible for assembling the carbon backbone of fusapyrone and deoxyfusapyrone.[1][9]

-

Tailoring Enzymes: Glycosyltransferases and oxidoreductases that attach the sugar moiety and modify the alkyl chain.

Epigenetic Regulation

The production of DFP is tightly regulated by chromatin structure, specifically histone methylation. It is nitrogen-repressed , meaning production ceases under high nitrogen conditions.

-

FmKmt1: A histone methyltransferase responsible for H3K9me3 (trimethylation of histone H3 at lysine 9).[1][4]

-

Mechanism: Deletion of FmKmt1 results in the loss of DFP production, indicating that H3K9me3 marks are essential for the activation of the FmPKS40 gene cluster, likely by suppressing a repressor or maintaining a specific chromatin architecture required for expression.

Biosynthetic Pathway Diagram

Figure 1: Epigenetic regulation and biosynthetic flow of Deoxyfusapyrone production in Fusarium mangiferae.

Biological Properties

DFP exhibits a specific toxicity profile that distinguishes it from other Fusarium mycotoxins (like fumonisins or trichothecenes).

Antifungal Activity

DFP is highly active against filamentous fungi but shows little to no activity against yeasts or bacteria. This selectivity suggests a mechanism of action targeting cell wall components or signaling pathways specific to filamentous growth.

| Target Organism | Activity Level | MIC Range (µg/mL) |

| Botrytis cinerea | High | 0.78 - 6.25 |

| Aspergillus spp.[6] | High | 1.5 - 12.5 |

| Alternaria alternata | Moderate | 12.5 - 25.0 |

| Saccharomyces cerevisiae | Inactive | > 100 |

| Bacillus subtilis | Inactive | > 100 |

Cytotoxicity and Zootoxicity

-

Artemia salina (Brine Shrimp) Assay: DFP is toxic to brine shrimp larvae (

), unlike fusapyrone which is generally non-toxic in this model. This suggests that the presence of the hydroxyl group at C-33 (in fusapyrone) reduces zootoxicity. -

Mammalian Cells: DFP has shown cytotoxic potential against certain human tumor cell lines, making it a subject of preliminary antitumor research.

Phytotoxicity

Crucially for agricultural applications, DFP is non-phytotoxic at fungicidal concentrations. It does not induce necrosis or chlorosis in plant tissues (e.g., tomato, zucchini), supporting its potential use as a bio-fungicide.

Isolation and Purification Protocol

The following protocol is based on the methods established by Evidente et al. and optimized in subsequent studies.

Reagents and Equipment

-

Culture Medium: Autoclaved rice kernels or Liquid ICI medium (low nitrogen).

-

Solvents: Methanol (MeOH), Dichloromethane (CH₂Cl₂), Acetonitrile (ACN), Water (HPLC grade).

-

Stationary Phases: Silica gel 60 (0.063–0.2 mm), C-18 Reverse Phase silica.

Step-by-Step Workflow

-

Fermentation:

-

Inoculate Fusarium semitectum on sterilized rice.

-

Incubate at 25°C for 4 weeks in the dark.

-

-

Extraction:

-

Homogenize culture with MeOH-H₂O (1% NaCl) (55:45 v/v).

-

Filter and defat the filtrate with

-hexane. -

Extract the aqueous phase with CH₂Cl₂ (3x).

-

Dry the organic phase over Na₂SO₄ and evaporate to yield crude oil.

-

-

Purification (Chromatography):

-

Step A (Silica Gel): Apply crude extract to a silica gel column. Elute with CHCl₃-iso-PrOH (95:5). Collect fractions.

-

Step B (TLC Check): Monitor fractions via TLC (CHCl₃-iso-PrOH 9:1). DFP appears as a UV-absorbing spot (

). -

Step C (HPLC): Final purification using a semi-preparative C-18 column.

-

Mobile Phase: Gradient of MeOH in H₂O (starting 50% MeOH to 100%).

-

Detection: UV at 285 nm .

-

-

Isolation Workflow Diagram

Figure 2: Isolation workflow for Deoxyfusapyrone from fungal culture.

References

-

Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum.[2][5][10][11] Natural Toxins, 2(1), 4-13.[5] Link

-

Hiramatsu, F., et al. (2006). Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone.[11] The Journal of Antibiotics, 59(11), 704-709. Link

-

Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1131-1135. Link

-

Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae.[4] Frontiers in Fungal Biology, 2, 671796.[4] Link

Sources

- 1. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxyfusapyrone | CAS 156856-32-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bioaustralis.com [bioaustralis.com]

Secondary Metabolite Profile of Fusarium semitectum (FIESC)

This guide serves as a technical deep-dive into the secondary metabolite profile of Fusarium semitectum (syn. Fusarium incarnatum). It is designed for researchers requiring actionable protocols, mechanistic insights, and validated data.[1]

Taxonomic Note: Fusarium semitectum Berk.[2] & Ravenel is currently classified within the ** Fusarium incarnatum-equiseti species complex (FIESC)**.[1] While "F. semitectum" remains in common usage in older literature and specific phytopathology circles, modern phylogenetic species recognition (GCPSR) places these isolates within the FIESC. This guide addresses the metabolite profile consistent with this lineage.

Executive Summary: The Chemotype

Fusarium semitectum is a prolific biosynthetic factory, distinguished by its ability to produce a dual-threat profile: mycotoxins detrimental to agriculture/health and bioactive scaffolds with potent pharmaceutical potential.[1][3]

Unlike F. graminearum (dominated by DON), F. semitectum isolates typically exhibit a Type A Trichothecene and Zearalenone profile, supplemented by unique polyketide-amino acid hybrids like Equisetin .[1]

Core Metabolite Classes

| Class | Key Metabolites | Primary Biological Activity | Mechanism of Action |

| Trichothecenes (Type A) | Diacetoxyscirpenol (DAS), Neosolaniol, T-2 Toxin | Cytotoxic, Emetic | Inhibition of eukaryotic protein synthesis (60S ribosomal subunit binding).[1] |

| Trichothecenes (Type B) | Nivalenol (NIV), Zearalenone (ZEN) | Estrogenic (ZEN), Emetic (NIV) | ZEN mimics 17 |

| Tetramic Acids | Equisetin | Antibiotic, HIV-1 Integrase Inhibitor | Inhibits mitochondrial ATPase; binds HIV integrase.[1] |

| Fusapyrone , Deoxyfusapyrone | Antifungal | Disruption of fungal cell wall/membrane integrity.[1] | |

| Cyclic Peptides | Apicidin, Beauvericin | Anticancer, Insecticidal | Histone deacetylase (HDAC) inhibition (Apicidin).[1] |

| Pigments | Fusarubins, Nectriafurone | Antimicrobial | Redox cycling, generation of ROS.[1] |

Mechanistic Deep Dive: Biosynthetic Logic

The Equisetin Pathway (PKS-NRPS Hybrid)

A distinguishing feature of F. semitectum is the production of Equisetin , a complex molecule synthesized by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS).[1]

-

Gene Cluster: eqx cluster.[4]

-

Mechanism:

-

PKS Module: Condenses an acetyl-CoA starter with 7 malonyl-CoA extenders to form a polyketide chain.

-

Methylation: The domain incorporates methyl groups.

-

NRPS Module: Condenses the polyketide chain with an amino acid (typically L-serine).[4]

-

Cyclization: A Dieckmann cyclization releases the tetramic acid core.

-

Post-Modification: A Diels-Alder reaction (catalyzed by Eqx3) forms the decalin ring system.[4]

-

Visualization: Equisetin Biosynthesis

Figure 1: The hybrid PKS-NRPS biosynthetic pathway of Equisetin in Fusarium semitectum, highlighting the critical Diels-Alder cyclization step.[1]

Experimental Protocols

Cultivation for Metabolite Maximization

F. semitectum exhibits substrate-dependent metabolic plasticity.[1] Solid-state fermentation favors mycotoxin (DAS, ZEA) production, while liquid fermentation is often preferred for isolating specific bioactives like fusapyrones.[1]

Protocol: Rice Culture (Solid State) Target: Trichothecenes, Zearalenone, Equisetin.[1]

-

Substrate Prep: Aliquot 30g of polished rice into 250mL Erlenmeyer flasks. Add 15mL distilled water (40-50% moisture content).

-

Sterilization: Autoclave at 121°C for 20 minutes. Shake vigorously immediately after removal to prevent clumping. Allow to cool overnight.

-

Inoculation: Inoculate with 2-3 plugs (5mm) of F. semitectum mycelium grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate in the dark at 25°C for 21 days.

-

Note: To maximize Zearalenone, induce temperature stress: Incubate at 25°C for 14 days, followed by 15°C for 14 days.[1]

-

-

Harvest: Freeze the culture at -20°C to stop metabolism prior to extraction.

Extraction & Purification Workflow

This protocol uses a "dilute-and-shoot" approach compatible with LC-MS/MS, ensuring recovery of both polar (fusapyrones) and non-polar (ZEA, DAS) metabolites.[1]

Reagents:

-

Extraction Solvent: Acetonitrile:Water:Acetic Acid (79:20:1, v/v/v).[1]

-

Purification: C18 Solid Phase Extraction (SPE) columns (optional for clean-up).[1]

Step-by-Step:

-

Homogenization: Blend the frozen rice culture (from 3.1) to a fine powder.

-

Solvent Addition: Add 100mL of Extraction Solvent per 20g of culture.

-

Agitation: Shake on a rotary shaker (200 rpm) for 60 minutes at room temperature.

-

Filtration: Filter through Whatman No. 1 filter paper.

-

Concentration: Evaporate an aliquot (e.g., 10mL) to dryness under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 1mL of Methanol:Water (50:50) containing 5mM Ammonium Acetate (for MS compatibility).

-

Filtration: Pass through a 0.22µm PTFE syringe filter into an HPLC vial.

Visualization: Analytical Workflow

Figure 2: Streamlined extraction and analysis workflow for Fusarium semitectum secondary metabolites.

Data Interpretation & Validation

When analyzing the profile, use the following mass transitions (MRM) for validation. These are standard markers for F. semitectum chemotypes.

| Metabolite | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |

| Zearalenone | 317.1 [M-H]⁻ | 131.0, 175.0 | ESI Negative |

| Diacetoxyscirpenol (DAS) | 384.2 [M+NH4]⁺ | 307.1, 247.1 | ESI Positive |

| Equisetin | 374.2 [M+H]⁺ | 220.1, 164.1 | ESI Positive |

| Beauvericin | 801.4 [M+NH4]⁺ | 784.4, 244.1 | ESI Positive |

Causality in Data:

-

Presence of ZEA but absence of DON: Confirms the isolate belongs to the F. incarnatum-equiseti complex rather than the F. graminearum complex.

-

High Fusapyrone levels: Indicates the strain has potential biocontrol applications against other fungi (e.g., Botrytis cinerea).

References

-

O'Donnell, K., et al. (2018).[1][5] DNA sequence-based identification of Fusarium: current status and future directions. Phytoparasitica. Link

-

Desjardins, A. E. (2006).[1][5] Fusarium Mycotoxins: Chemistry, Genetics, and Biology.[1] APS Press. Link[1]

-

Kakouli-Duarte, T., et al. (2013).[1] The eqx gene cluster of Fusarium heterosporum governs the biosynthesis of the antimicrobial tetramic acid equisetin. Applied and Environmental Microbiology.[6] Link[1]

-

Altomare, C., et al. (2000).[1] Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum.[7][8][9] Journal of Natural Products.[7][9][10] Link[1]

-

Krska, R., et al. (2008).[1] Liquid chromatography–mass spectrometry determination of mycotoxins. TrAC Trends in Analytical Chemistry. Link

Sources

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. Fusarium incarnatum - Wikipedia [en.wikipedia.org]

- 3. Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fungal metabolites with antimicrobial potential isolated ande characterized produced by genus Fusarium: a systematic review of literature | Research, Society and Development [rsdjournal.org]

- 10. researchgate.net [researchgate.net]

The Pharmacological Potential of Fungal Alpha-Pyrones: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of α-Pyrones

Fungi, a kingdom of immense biochemical diversity, are a prolific source of secondary metabolites with a wide array of biological activities.[1] Among these, the α-pyrone (2-pyrone) moiety, a six-membered unsaturated lactone ring, stands out as a privileged scaffold in natural product chemistry.[2][3] Fungal α-pyrone derivatives exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, antifungal, cytotoxic, anti-inflammatory, and enzyme inhibitory activities, making them a focal point for drug discovery and development.[4][5] This in-depth technical guide provides a comprehensive overview of the biological activities of fungal α-pyrones, their biosynthesis, isolation, and the experimental methodologies used for their characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising class of natural products.

Fungal Biosynthesis and Isolation of α-Pyrones: From Gene Cluster to Purified Compound

The biosynthesis of most fungal α-pyrones occurs via the polyketide pathway, a process orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs).[6][7] These enzymatic assembly lines catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a linear polyketide chain.[6][8] The formation of the characteristic α-pyrone ring is a crucial cyclization and chain-releasing step.[8]

The general biosynthetic logic involves the cyclization of a triketide intermediate, which also serves to off-load the polyketide from the enzyme.[9] This process is catalyzed by different types of PKS systems, including Type I, II, and III PKSs, each with distinct enzymatic machinery for chain elongation and cyclization.[6][8]

Diagram: Generalized Polyketide Biosynthesis of α-Pyrones

Caption: A typical workflow for the isolation and purification of α-pyrones.

A Spectrum of Biological Activities

Fungal α-pyrones exhibit a wide range of biological activities, which are often dependent on their specific chemical structures. The following sections detail the most significant of these activities and the experimental protocols used for their assessment.

Antimicrobial and Antifungal Activity

Many α-pyrone derivatives demonstrate potent activity against a variety of pathogenic bacteria and fungi. [10][11][12]This has positioned them as promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Mechanism of Action: The antimicrobial mechanisms of α-pyrones are diverse. Some have been shown to disrupt the cell membrane integrity of pathogens. [13]For instance, 6-pentyl-α-pyrone (6-PP) produced by Trichoderma species is known to cause mitochondrial dysfunction and an imbalance in reactive oxygen species (ROS), leading to programmed cell death in pathogenic fungi. [11][13]Other proposed mechanisms include the inhibition of key enzymes involved in microbial metabolism. Some dihydro-α-pyrone derivatives are suggested to target the switch region of bacterial RNA polymerase (RNAP), similar to the antibiotic myxopyronin. [14]Additionally, some antifungal compounds are known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, though this specific mechanism for α-pyrones is still an area of active research. [15][16][17] Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test α-pyrone derivative

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the α-pyrone derivative in the broth within the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the absorbance at 600 nm.

| α-Pyrone Derivative | Test Organism | MIC (µg/mL) | Source |

| Pestalopyrone | Staphylococcus aureus (MRSA) | 62.5 - 125 | [4][10] |

| Solanapyrone A | Bacillus subtilis | 12.5 | [10] |

| Compound from Aspergillus niger | Staphylococcus aureus | 8 | [18] |

| Compound from Aspergillus niger | Bacillus subtilis | 16 | [18] |

| Talaromypyrones | Gram-positive bacteria | Potent activity | [14] |

Cytotoxic Activity

A significant number of α-pyrone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, making them attractive leads for anticancer drug development. [4][19] Mechanism of Action: The cytotoxic mechanisms of α-pyrones often involve the induction of apoptosis (programmed cell death). [19][20]This can be triggered through various signaling pathways, including:

-

Mitochondrial Pathway: Some α-pyrones induce apoptosis via the mitochondrial-dependent pathway, which involves the release of cytochrome c and the activation of caspases. [21][22]* Signaling Pathway Modulation: Certain derivatives have been shown to modulate key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. [19][20]For example, some pyrones can inhibit Akt phosphorylation, leading to enhanced apoptosis. [19]* Cell Cycle Arrest: Pyrone derivatives can also induce cell cycle arrest at different phases, preventing cancer cell proliferation. [20] Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the α-pyrone derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

| α-Pyrone Derivative | Cancer Cell Line | IC50 (µM) | Source |

| Altersolanol A | Human cancer cell lines (mean) | ~0.02 (µg/mL) | [4] |

| Graphislactone H | SW1116 (colon cancer) | 8.5 (µg/mL) | [22] |

| Brevipolide H | Castration-resistant prostate cancer | 2.72 | [19] |

| Benzo-α-pyrone derivative | Lung cancer | 7.3 - 9.4 | [19] |

Anti-inflammatory Activity

Several fungal α-pyrones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. [23][24][25] Mechanism of Action: The anti-inflammatory effects of α-pyrones are often mediated by the suppression of the pro-inflammatory enzyme, inducible nitric oxide synthase (iNOS), and the subsequent reduction in nitric oxide (NO) production. [26]The molecular mechanism frequently involves the modulation of major inflammatory signaling pathways, such as the NF-κB and MAPK pathways. [23][27]By inhibiting these pathways, α-pyrones can downregulate the expression of various pro-inflammatory cytokines and enzymes.

Experimental Protocol: In Vitro iNOS Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the α-pyrone derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Diagram: Simplified Signaling Pathway of iNOS Inhibition by α-Pyrones

Caption: α-Pyrones can inhibit inflammation by blocking the NF-κB pathway.

Enzyme Inhibitory Activity

Beyond their effects on cellular pathways, some α-pyrone derivatives have been identified as inhibitors of specific enzymes, such as α-glucosidase. [5] Mechanism of Action: α-Glucosidase inhibitors are therapeutic agents for type 2 diabetes as they delay the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. Fungal α-pyrones that inhibit this enzyme can serve as potential leads for the development of new antidiabetic drugs.

Experimental Protocol: α-Glucosidase Inhibition Assay

This is a colorimetric assay that measures the inhibition of α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of the α-pyrone derivative.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Substrate Addition: Add the pNPG substrate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of α-pyrone derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design and optimization of more potent and selective analogs. [28][29]

-

Substitution Pattern: The nature and position of substituents on the α-pyrone ring significantly influence activity. For example, the presence of an acetyl group has been shown to be essential for the cytotoxic activity of some phomones.

-

Side Chains: The length and functionality of alkyl side chains can dramatically affect antimicrobial and antifungal properties. [4]Nonpolar side chains, such as aliphatic or phenyl moieties, can enhance antibacterial and antibiofilm activities. [29]* Stereochemistry: The stereochemistry of chiral centers in the side chains can also play a critical role in modulating phytotoxicity and other biological effects. [10]

Conclusion and Future Perspectives

Fungal α-pyrone derivatives represent a vast and largely untapped reservoir of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, coupled with their biosynthetic accessibility, make them highly attractive scaffolds for drug discovery programs. The continued exploration of fungal biodiversity, combined with advances in synthetic chemistry and molecular biology, will undoubtedly unveil new α-pyrone derivatives with enhanced potency and novel mechanisms of action. This technical guide provides a solid foundation for researchers to delve into this exciting field, offering both the conceptual framework and the practical methodologies required to unlock the full potential of these remarkable fungal metabolites.

References

-

Biosynthesis of α-pyrones - PMC. (2016, March 24). Retrieved from [Link]

-

A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018 - PMC. (n.d.). Retrieved from [Link]

-

Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - MDPI. (2024, September 25). Retrieved from [Link]

-

Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives | Journal of Natural Products. (2025, December 4). Retrieved from [Link]

-

Anti-inflammatory properties of polysaccharides from edible fungi on health-promotion: a review - Frontiers. (n.d.). Retrieved from [Link]

-

Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives - ACS Publications. (2025, November 13). Retrieved from [Link]

-

MIC Values [mg/ml] of Compounds 1 – 10 against Five Bacteria and Three Fungi. (n.d.). Retrieved from [Link]

-

Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. (2025, September 1). Retrieved from [Link]

-

Systematic review of anti-inflammatory agents from Aspergillus species. - CABI Digital Library. (2021, August 18). Retrieved from [Link]

-

Biosynthesis of α-pyrones - BJOC. (2016, March 24). Retrieved from [Link]

-

An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - MDPI. (2025, June 30). Retrieved from [Link]

-

(PDF) Biosynthesis of α-pyrones - ResearchGate. (2016, March 2). Retrieved from [Link]

-

An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC. (n.d.). Retrieved from [Link]

-

Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - Frontiers. (2024, June 17). Retrieved from [Link]

-

Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC. (2024, June 18). Retrieved from [Link]

-

Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases | ACS Chemical Biology. (2023, April 19). Retrieved from [Link]

-

Dihydro-α-Pyrone Antibiotics from a Soil-Derived Fungus Talaromyces sp. G23 - PubMed. (2026, January 23). Retrieved from [Link]

-

Natural Dibenzo-α-Pyrones and Their Bioactivities - MDPI. (2014, April 22). Retrieved from [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (2010, June 15). Retrieved from [Link]

-

α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed. (2017, July 15). Retrieved from [Link]

-

Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis - DRS@nio. (n.d.). Retrieved from [Link]

-

Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery - IOSR Journal. (2013, January 15). Retrieved from [Link]

-

Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium - PMC. (n.d.). Retrieved from [Link]

-

Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed. (2025, April 21). Retrieved from [Link]

-

Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (2025, August 7). Retrieved from [Link]

-

Hyperhenrones: Prenylated α-pyrones with anti-inflammatory activity from Hypericum henryi. (2024, April 15). Retrieved from [Link]

-

Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed. (n.d.). Retrieved from [Link]

-

New α-Pyrone Derivatives with Herbicidal Activity from the Endophytic Fungus Alternaria brassicicola - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Anti-Inflammatory α-Pyrone Polyethers Generated by Interrupting the Enolized 1,3-Diketone Formation in the Polyketide Synthases of Calcium-Ionophore Ionomycin | Organic Letters - ACS Publications - ACS.org. (2025, February 18). Retrieved from [Link]

-

New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis - MDPI. (2022, September 28). Retrieved from [Link]

-

Polyketide synthase - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta - ResearchGate. (n.d.). Retrieved from [Link]

-

Structure-Functional Activity of Pyrone Derivatives for Inhibition of Barnacle Settlement and Biofilm Formation - PubMed. (n.d.). Retrieved from [Link]

-

Cytotoxicity activity with the IC 50 values. Statistical significance... - ResearchGate. (n.d.). Retrieved from [Link]

-

Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018, January 16). Retrieved from [Link]

-

MIC values against plant-pathogenic fungi and yeasts | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - Frontiers. (2018, October 9). Retrieved from [Link]

-

Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... - ResearchGate. (n.d.). Retrieved from [Link]

-

Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin - MDPI. (2022, November 16). Retrieved from [Link]

-

α-Pyrone derivatives with cytotoxic activities, from the endophytic fungus Phoma sp. YN02-P-3 - PubMed. (2017, August 15). Retrieved from [Link]

Sources

- 1. Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 12. Making sure you're not a bot! [drs.nio.res.in]

- 13. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydro-α-Pyrone Antibiotics from a Soil-Derived Fungus Talaromyces sp. G23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

- 22. mdpi.com [mdpi.com]

- 23. A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. Hyperhenrones: Prenylated α-pyrones with anti-inflammatory activity from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Anti-inflammatory properties of polysaccharides from edible fungi on health-promotion: a review [frontiersin.org]

- 28. iosrjournals.org [iosrjournals.org]

- 29. Structure-Functional Activity of Pyrone Derivatives for Inhibition of Barnacle Settlement and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyfusapyrone: Antifungal Mechanism of Action & Technical Characterization

The following technical guide details the antifungal mechanism, structure-activity relationships, and experimental characterization of Deoxyfusapyrone (DFP).

Executive Summary

Deoxyfusapyrone (DFP) is a bioactive

This guide analyzes the DFP mechanism of action (MOA), distinguishing it from its glycosylated analog, Fusapyrone (FP). While the precise enzymatic target remains an active area of research, current evidence points to a hydrophobicity-driven membrane disruption mechanism , modulated by the compound's aliphatic side chain and pyrone core.

Chemical Structure & Biosynthetic Origin

Understanding the MOA requires a dissection of the molecule's three functional domains. DFP is a polyketide synthase (PKS) product.

Structure-Activity Relationship (SAR)

The biological activity of DFP is dictated by the interplay between its lipophilic tail and polar headgroup.

| Domain | Chemical Feature | Biological Function |

| Core Scaffold | 4-hydroxy-2-pyrone (α-pyrone) ring | Essential for binding affinity; acts as the polar "head" anchoring the molecule at the interface. |

| C-3 Substituent | Deoxy-sugar moiety (absent/modified in DFP vs. FP) | Specificity determinant. The lack of the hydroxyl group in DFP (compared to Fusapyrone) increases hydrophobicity, altering cellular uptake and toxicity. |

| C-6 Side Chain | Long aliphatic poly-methylated chain | Membrane Insertion. Facilitates penetration into the fungal lipid bilayer. Length and methylation pattern determine depth of insertion. |

Biosynthesis Context

DFP production is nitrogen-regulated.[1] In Fusarium species, the biosynthesis involves a specific PKS cluster. The transition from Fusapyrone to Deoxyfusapyrone involves the modification (or lack of specific hydroxylation) of the glycosyl residue, drastically shifting the compound's solubility profile.

Mechanism of Action (MOA)

While a single protein target (e.g., CYP51, FKS1) has not been definitively isolated, the MOA is distinct from echinocandins or azoles. The data supports a Membrane-Interface Disruption Model .

Primary Mechanism: Lipophilic Membrane Insertion

DFP's high hydrophobicity allows it to partition into the fungal cell membrane. Unlike Fusapyrone, which is less toxic to zooplankton (Artemia salina) due to higher water solubility, DFP shows significant zootoxicity (

-

Partitioning: The aliphatic C-6 chain inserts into the phospholipid bilayer.

-

Destabilization: The pyrone ring disrupts the packing of acyl chains, increasing membrane fluidity.

-

Leakage: At inhibitory concentrations, this disruption compromises the barrier function, leading to leakage of intracellular ions (

,

Secondary Effects: Metabolic Interference

In filamentous fungi, DFP inhibits growth without causing immediate lysis, suggesting downstream metabolic interference.

-

Mitochondrial Stress: Hydrophobic pyrones often uncouple oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane.

-

Mycotoxin Suppression: Related

-pyrones (e.g., 6-pentyl-

Visualized Pathway (DOT)

Figure 1: Proposed Mechanism of Action for Deoxyfusapyrone involving membrane destabilization and bioenergetic collapse.

Experimental Validation Protocols

To validate the activity and mechanism of DFP, the following protocols are standardized. These are designed to differentiate DFP from other antifungal classes.

Protocol A: Comparative MIC Determination (Filamentous Fungi)

Objective: Establish specificity for filamentous fungi vs. yeasts.

-

Preparation: Dissolve purified DFP in DMSO to a stock concentration of 10 mg/mL.

-

Media: Use RPMI 1640 buffered with MOPS (pH 7.0).

-

Inoculum:

-

Aspergillus spp.:

CFU/mL (spore suspension). -

Candida spp.:

CFU/mL.

-

-

Assay:

-

Dispense 100

L of inoculum into 96-well microplates. -

Add DFP in serial dilutions (Range: 0.1 – 100

g/mL). -

Incubate at 35°C for 48h (yeasts) or 48-72h (molds).

-

-

Readout: Visual score of 100% inhibition (MIC).

-

Expected Result: DFP MIC for Aspergillus

1-10

-

Protocol B: Artemia salina Toxicity Assay (Hydrophobicity Proxy)

Objective: Assess general toxicity and correlate with hydrophobicity (DFP vs. Fusapyrone).

-

Hatching: Hatch Artemia salina cysts in artificial seawater (30°C, 24h).

-

Treatment: Transfer 10 nauplii per well (24-well plate) in 1 mL seawater.

-

Dosing: Add DFP at concentrations 10, 50, 100, 500

M. -

Incubation: 24 hours at 25°C in darkness.

-

Calculation: Count survivors. Calculate

using Probit analysis.-

Validation: DFP should show

. Fusapyrone (control) should be non-toxic (

-

Experimental Workflow Diagram (DOT)

Figure 2: Isolation and validation workflow for Deoxyfusapyrone characterization.

Comparative Data Summary

The following table summarizes the distinct profile of DFP compared to its parent compound, Fusapyrone.

| Parameter | Deoxyfusapyrone (DFP) | Fusapyrone (FP) | Significance |

| Structure | Deoxy-glycosyl analog | Glycosylated | Hydroxyl group determines solubility. |

| Hydrophobicity | High | Low | DFP penetrates membranes more aggressively. |

| Antifungal Spectrum | Filamentous Fungi (Aspergillus, Botrytis) | Filamentous Fungi | Both are mold-specific; inactive vs. yeasts.[2] |

| Zootoxicity ( | Non-toxic (>500 | DFP carries higher toxicity risks due to membrane interaction. | |

| Phytotoxicity | Non-phytotoxic | Non-phytotoxic | Safe for plant application (biocontrol potential). |

References

-

Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum.[2][3] Journal of Natural Products.

-

Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal

-pyrones from Fusarium semitectum.[2][4] Natural Toxins. -

Altomare, C., et al. (2004). Structure-Activity Relationships of Derivatives of Fusapyrone, an Antifungal Metabolite of Fusarium semitectum.[5] Journal of Agricultural and Food Chemistry.

-

Sørensen, J.L., et al. (2012). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Microbiology.

-

Xiao, J., et al. (1993). Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora.[6] The Journal of Antibiotics.

Sources

- 1. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Guide to the Structural Elucidation of Deoxyfusapyrone Using 1D and 2D NMR Spectroscopy

Abstract

Deoxyfusapyrone is a bioactive polyketide produced by various Fusarium species, notable for its antifungal properties.[1][2] Its structural elucidation presents a common challenge in natural product chemistry, requiring unambiguous assignment of a complex molecular architecture. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive identification of deoxyfusapyrone. We detail a step-by-step protocol, from sample preparation to the systematic analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained, ensuring a deep understanding of the workflow. This guide emphasizes the logical framework required to piece together spectral data, a process highlighted by the historical re-elucidation of deoxyfusapyrone as a γ-pyrone derivative, a correction made possible only through extensive NMR analysis.[3][4]

Introduction: The Challenge of Deoxyfusapyrone Identification

Natural products chemistry is foundational to drug discovery, yet the unambiguous identification of complex molecules remains a significant hurdle. Deoxyfusapyrone, a mycotoxin isolated from fungi such as Fusarium semitectum and Fusarium mangiferae, is a case in point.[5][6] It consists of a γ-pyrone core, a C-glycosyl moiety, and a long, highly functionalized aliphatic chain.[1]

The history of this molecule underscores the power and necessity of modern spectroscopic techniques. Initial structural reports erroneously identified it as an α-pyrone derivative.[1][3] Subsequent, more detailed analysis using a suite of 2D NMR experiments led to the correct structural revision to a γ-pyrone.[3][4] This highlights a critical principle: for complex natural products, a one-dimensional spectrum is insufficient. A multi-faceted approach, integrating various NMR experiments, is essential to build a self-validating structural hypothesis.

This guide provides an integrated workflow designed to navigate the complexities of deoxyfusapyrone's structure. By explaining the role and interpretation of each NMR experiment, we aim to equip researchers with the tools and logical framework to confidently identify this molecule and others of similar complexity.

Experimental Protocols and Methodologies

Protocol: NMR Sample Preparation

The quality of the final spectrum is directly dependent on meticulous sample preparation. The following protocol is optimized for natural product samples like deoxyfusapyrone.

Causality: The primary goal is to create a magnetically homogeneous solution, free of particulates and interfering substances. Deuterated solvents are required as the spectrometer's field-frequency lock system relies on the deuterium signal for stabilization.[7]

Materials:

-

Deoxyfusapyrone isolate (5-10 mg for ¹H; 15-30 mg for ¹³C and 2D experiments)

-

Deuterated methanol (CD₃OD, 99.8%+ D)

-

High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[8]

-

Glass Pasteur pipette and glass wool

-

Vortex mixer

-

Compressed dry air or nitrogen

Step-by-Step Procedure:

-

Weighing: Accurately weigh 15-30 mg of the purified deoxyfusapyrone sample and place it in a clean, dry vial. The higher concentration is recommended to ensure a good signal-to-noise ratio for less sensitive experiments like ¹³C and 2D NMR within a reasonable acquisition time.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of CD₃OD to the vial. This volume is optimal for standard 5 mm tubes to ensure the sample fills the detection region of the NMR probe coil.[9][10]

-

Homogenization: Gently vortex the sample until the solute is completely dissolved. Visually inspect for any remaining solid material.

-

Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. Rationale: This step removes any microscopic solid particles that can severely degrade spectral quality by disrupting the magnetic field homogeneity, leading to broad spectral lines. Do not use cotton wool, as solvents can leach impurities from it.

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity and solvent.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition is most efficient. Start with rapid 1D experiments to confirm sample identity and concentration, followed by longer, information-rich 2D experiments.

Caption: Workflow for NMR-based identification of deoxyfusapyrone.

Recommended Experiments:

-

¹H NMR: Provides the initial overview of proton environments.

-

¹³C NMR: Determines the number of unique carbon atoms.

-

DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. This is crucial for determining the carbon skeleton.

-

COSY: (Correlation Spectroscopy) Identifies protons that are coupled to each other, typically through 2-3 bonds. This is the primary tool for tracing out contiguous proton spin systems.[11][12]

-

HSQC: (Heteronuclear Single Quantum Coherence) Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[13][14]

-

HMBC: (Heteronuclear Multiple Bond Correlation) Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is the key experiment for connecting spin systems across quaternary carbons and heteroatoms.[11][13]

Data Analysis and Structure Elucidation

The identification process is a logical puzzle. Each spectrum provides a set of clues, and by combining them, the full structure emerges. The reference data below, adapted from Murayama et al. (2006), is for deoxyfusapyrone in CD₃OD.[4]

Reference NMR Data

Table 1: ¹H and ¹³C NMR Data for Deoxyfusapyrone (3) in CD₃OD. [4]

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | 170.0 | - | - |

| 2 | 97.4 | - | - |

| 3 | 182.2 | - | - |

| 4 | 108.1 | 5.81 (1H, s) | 2, 3, 5, 6 |

| 5 | 168.9 | - | - |

| 6 | 44.9 | - | - |

| 7 | 76.1 | 4.34 (1H, d, 7.2) | 5, 6, 8, 9, 23, 24 |

| 8 | 127.0 | 5.56 (1H, dd, 15.6, 7.2) | 10 |

| 9 | 138.4 | 6.24 (1H, d, 15.6) | 7, 10, 25 |

| 10 | 134.4 | - | - |

| 11 | 134.6 | 5.27 (1H, d, 9.2) | 9, 25 |

| 12 | 42.1 | 3.47-3.53 (1H, m) | 11, 26 |

| 13 | 127.0 | 5.03 (1H, d, 9.0) | 15, 27 |

| 14 | 137.0 | - | - |

| 15 | 41.2 | 2.05 (1H, dd, 13.3, 6.5), 1.92 (1H, dd, 13.3, 8.0) | 13, 14, 16, 17, 27, 28 |

| 16 | 32.3 | 1.59-1.61 (1H, m) | - |

| 17 | 38.2 | 1.10-1.19 (2H, m) | - |

| 18 | 29.2 | 1.25-1.34 (2H, m) | - |

| 19 | 30.8 | 1.25-1.34 (2H, m) | - |

| 20 | 33.1 | 1.25-1.34 (2H, m) | - |

| 21 | 23.8 | 1.25-1.34 (2H, m) | - |

| 22 | 14.5 | 0.89 (3H, t, 7.0) | 20, 21 |

| 23 | 22.1 | 1.03 (3H, d, 6.8) | 5, 6, 7 |

| 24 | 12.1 | 1.03 (3H, d, 6.8) | 5, 6, 7 |

| 25 | 13.0 | 1.74 (3H, s) | 9, 10, 11 |

| 26 | 21.0 | 1.03 (3H, d, 6.8) | 11, 12, 13 |

| 27 | 16.5 | 1.58 (3H, s) | 13, 14, 15 |

| 28 | 20.6 | 0.87 (3H, d, 6.4) | 15, 16, 17 |

| 1' | 75.7 | 4.47 (1H, d, 9.7) | 1, 2, 3, 2', 5' |

| 2' | 73.5 | 4.00 (1H, t, 9.7) | 2, 1' |

| 3' | 74.1 | 3.55-3.64 (1H, m) | - |

| 4' | 36.5 | 1.93-1.97 (1H, m), 1.51-1.60 (1H, m) | - |

| 5' | 78.4 | 3.55-3.64 (1H, m) | - |

| 6' | 65.7 | 3.55-3.64 (2H, m) | - |

Step-by-Step Elucidation Logic

The following diagram illustrates how data from different NMR experiments are integrated to build the final structure.

Caption: Logical flow of structural elucidation using 2D NMR data.

1. Analyze 1D Spectra (¹H, ¹³C, DEPT):

-

¹H NMR: Observe the distinct regions. The downfield singlet at δH 5.81 is characteristic of the isolated vinyl proton (H-4) on the pyrone ring. The olefinic protons (H-8, H-9, H-11, H-13) appear between δH 5.0 and 6.3. The numerous signals between δH 0.8 and 2.1 represent the complex aliphatic chain.

-

¹³C & DEPT: Count the carbon signals to confirm the molecular formula (C₃₄H₅₄O₈). The DEPT-135 spectrum will confirm the number of CH, CH₂, and CH₃ groups, which must match the proposed structure. Note the downfield carbonyl and enol carbons (>160 ppm) characteristic of the γ-pyrone ring.

2. Trace Spin Systems with COSY:

-

The COSY spectrum is used to connect adjacent protons. For example, a clear correlation between H-7 (δH 4.34) and H-8 (δH 5.56) begins the assembly of the aliphatic chain. This chain can be traced further through the H-8/H-9 correlation.

-

Within the sugar moiety, correlations will link H-1' through H-6', establishing the connectivity of the hexopyranosyl ring.

3. Assign Carbons with HSQC:

-

This is a straightforward but vital step. Every cross-peak in the HSQC spectrum confirms a direct one-bond attachment between a proton and a carbon. For example, the proton at δH 5.81 (H-4) will show a cross-peak to the carbon at δC 108.1 (C-4). This allows for the confident assignment of nearly all protonated carbons.

4. Connect the Fragments with HMBC:

-

The HMBC spectrum provides the final, crucial links. It reveals correlations between protons and carbons separated by 2-3 bonds, allowing us to connect the spin systems identified by COSY across non-protonated (quaternary) carbons.

-

Confirming the γ-Pyrone Core: The single proton on the ring, H-4 (δH 5.81), is the key. Its HMBC correlations to C-2 (δC 97.4), C-3 (δC 182.2), C-5 (δC 168.9), and C-6 (δC 44.9) are definitive proof of the γ-pyrone structure and unambiguously place the substituents at C-3 and C-6.[4]

-

Attaching the Side Chains:

-

The connection of the aliphatic chain to the pyrone ring is confirmed by HMBC correlations from the proton at H-7 (δH 4.34) to carbons C-5 and C-6 of the ring.

-

The C-glycosidic linkage is established by strong HMBC correlations from the anomeric proton H-1' (δH 4.47) to the pyrone carbons C-1, C-2, and C-3.[4]

-

-

Confirming Internal Connectivity: Other key HMBC correlations, such as from the methyl protons H-25 to carbons C-9, C-10, and C-11, validate the positions of methyl groups along the aliphatic chain.

Conclusion

The structural elucidation of deoxyfusapyrone serves as an exemplary case for the application of modern NMR spectroscopy in natural products research. A simple 1D spectrum is insufficient to resolve the structural complexity and can even be misleading, as evidenced by the molecule's initial misidentification. By systematically applying a suite of 1D and 2D NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—a researcher can build an unassailable, self-validating structural model. The workflow presented here, moving from broad overview (1D NMR) to fine connectivity details (2D NMR), provides a robust and reliable protocol for the unambiguous identification of deoxyfusapyrone and serves as a foundational template for tackling other complex natural products.

References

-

Abe, N., Murayama, T., & Uzawa, J. (2006). Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone. The Journal of Antibiotics, 59(11), 704-709. [Link]

-

Murayama, T., Abe, N., & Uzawa, J. (2006). Isolation and Structure Elucidation of Neofusapyrone from a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. ResearchGate. [Link]

-

Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Journal of Fungi, 7(10), 838. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences. [Link]

-

ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds. [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

-

ResearchGate. (n.d.). The structures of fusapyrone (66), its derivatives (68,70–75), deoxyfusapyrone (67), and its derivative (69). [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. [Link]

-

Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1137. [Link]

-

ResearchGate. (n.d.). Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

-

Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PMC - NIH. [Link]

-

Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal α‐Pyrones From Fusarium semitectum. ResearchGate. [Link]

-

Washington University in St. Louis. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

-

Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. PubMed. [Link]

-

Zhang, Y., et al. (2022). Fast and effective identification of the bioactive compounds and their targets form the medicinal plants via computational chemistry. Briefings in Bioinformatics, 23(5), bbac346. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). 2D NMR. [Link]

-

Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Evidente, A., et al. (1994). Fusapyrone and Deoxyfusapyrone, Two Antifungal a-Pyrones From Fusarium semitectum. Journal of Natural Products, 57(1), 76-81. [Link]

-

Lebeuf, R., et al. (2021). Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Fusapyrone and deoxyfusapyrone mean recovery. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. depts.washington.edu [depts.washington.edu]

- 8. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 9. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 10. ou.edu [ou.edu]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. epfl.ch [epfl.ch]

- 14. m.youtube.com [m.youtube.com]

Application and Protocol for the Purification of Fusarium Metabolites Using C18 Reverse-Phase Columns

Introduction: The Imperative for Purifying Fusarium Metabolites

Fusarium, a genus of filamentous fungi, is ubiquitous in the environment and a notorious contaminant of agricultural commodities such as maize, wheat, and barley.[1][2] These fungi produce a diverse array of secondary metabolites, some of which are mycotoxins that pose significant health risks to humans and animals.[3][4] Notable among these are the trichothecenes (e.g., deoxynivalenol), fumonisins, and zearalenone, which are regulated globally due to their carcinogenic, immunotoxic, and endocrine-disrupting properties.[1][4][5] Beyond these, a class of "emerging" mycotoxins, including enniatins and beauvericin, is gaining attention for its potential toxicity.[6]

The accurate detection and quantification of these metabolites are paramount for food safety, toxicological studies, and the development of novel therapeutic agents, as some Fusarium metabolites also exhibit beneficial bioactive properties. However, the complexity of the matrices in which these compounds are found necessitates a robust purification strategy to remove interfering substances.[7] C18 reverse-phase solid-phase extraction (SPE) has emerged as a cornerstone technique for the selective isolation and concentration of these moderately non-polar to non-polar mycotoxins from intricate sample matrices.[8][9]

This document provides a comprehensive guide to the principles and a detailed protocol for the purification of a broad range of Fusarium metabolites using C18 reverse-phase columns, tailored for researchers, scientists, and drug development professionals.

The Principle of C18 Reverse-Phase Chromatography: A Hydrophobic Dance

Reverse-phase chromatography is a powerful liquid chromatographic technique that separates molecules based on their hydrophobicity.[10][11][12] The stationary phase, in this case, consists of silica particles chemically bonded with C18 (octadecyl) alkyl chains, creating a non-polar surface.[11] The mobile phase is typically a polar solvent system, often a mixture of water and a miscible organic solvent like acetonitrile or methanol.[10]

The separation mechanism hinges on the hydrophobic interactions between the analytes and the C18 stationary phase.[11] When a sample extract is loaded onto the column in a polar solvent, hydrophobic molecules in the extract will preferentially adsorb to the non-polar C18 chains, while polar, water-soluble matrix components will have minimal interaction and pass through the column to be discarded. The retained hydrophobic metabolites can then be selectively eluted by washing the column with a less polar solvent (i.e., a higher concentration of organic solvent), which disrupts the hydrophobic interactions and releases the compounds of interest.[10]

The choice of solvents and their ratios is critical for a successful separation. The process is a delicate balance: the loading solvent must be polar enough to ensure the retention of the target metabolites, while the elution solvent must be non-polar enough to overcome the hydrophobic interactions and elute them efficiently.

Visualizing the Workflow: From Raw Extract to Purified Metabolites

Caption: A streamlined workflow for the purification of Fusarium metabolites.

Detailed Protocol: A Step-by-Step Guide

This protocol is a generalized yet robust procedure for the purification of a range of Fusarium metabolites from a cereal matrix. It is crucial to validate the method for each specific matrix and target analyte.

I. Materials and Reagents

-

Solid-Phase Extraction: C18 SPE Cartridges (e.g., 500 mg, 3 mL or 6 mL). The choice of cartridge size depends on the sample volume and expected analyte concentration.

-

Solvents (HPLC or MS grade):

-

Acetonitrile

-

Methanol

-

Deionized Water

-

-

Reagents:

-

Formic Acid (optional, for pH adjustment to improve the stability and chromatography of certain analytes).[13]

-

-

Equipment:

-

Blender or homogenizer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator or rotary evaporator

-

Vortex mixer

-

Analytical balance

-

pH meter (optional)

-

Syringe filters (0.22 µm or 0.45 µm)

-

II. Sample Preparation: The Critical First Step

Effective sample preparation is fundamental to a successful purification.[14][15] The goal is to efficiently extract the target metabolites from the solid matrix into a liquid phase.

-

Homogenization: Weigh 5-25 g of a representative, finely ground cereal sample into a blender jar.[8] A smaller sample size may be appropriate for highly contaminated samples or when using highly sensitive analytical techniques.

-

Extraction: Add an extraction solvent, typically an acetonitrile/water mixture. A common ratio is 80:20 (v/v) acetonitrile/water.[8] The volume should be sufficient to thoroughly wet the sample (e.g., 20-100 mL). For certain mycotoxins, adding a small amount of formic acid (e.g., to a final concentration of 0.1-2%) can improve extraction efficiency.[13]

-

Homogenization: Blend at high speed for 3-5 minutes to ensure thorough extraction.[16]

-

Clarification: Centrifuge the extract at ≥3000 x g for 5-10 minutes to pellet solid debris.[13] Alternatively, filter the extract through filter paper.[16]

-

Dilution: Take a known aliquot of the supernatant (e.g., 2-10 mL) and dilute it with deionized water. A common dilution is 1:4 or 1:5 (extract:water) to ensure the polarity is high enough for efficient binding to the C18 column.[17]

III. C18 Solid-Phase Extraction: The Purification Core

This stage selectively isolates the Fusarium metabolites from the clarified extract.

-

Column Conditioning: This step activates the C18 stationary phase and ensures reproducible results.

-

Sample Loading:

-

Load the diluted sample extract onto the conditioned C18 cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[16] A slow flow rate allows for sufficient interaction time between the analytes and the stationary phase, maximizing retention.

-

-

Washing: This step removes polar, interfering compounds that were not retained on the column.

-

Wash the cartridge with 5-10 mL of deionized water or a highly aqueous mobile phase (e.g., 5-10% acetonitrile in water).[17] This will not elute the more hydrophobic target metabolites.

-

After the wash, you can optionally dry the cartridge under a vacuum for 5-10 minutes to remove residual water, which can be beneficial for the subsequent elution step.[8]

-

-

Elution: This step uses a less polar solvent to desorb the retained Fusarium metabolites from the C18 stationary phase.

-

Elute the metabolites with a suitable volume (e.g., 2-5 mL) of a non-polar solvent. Common elution solvents include:

-

Methanol[8]

-

Acetonitrile

-

A mixture of acetonitrile/methanol

-

-

Collect the eluate in a clean collection tube.

-

IV. Post-Purification and Sample Reconstitution

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C) or using a rotary evaporator.[8][13] This step concentrates the purified analytes.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 0.5-1 mL) of a solvent that is compatible with the subsequent analytical method (e.g., the initial mobile phase for HPLC or LC-MS/MS analysis, often a methanol/water or acetonitrile/water mixture).[8][13]

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[13][18]

Quantitative Data and Method Performance

The performance of this purification protocol can be assessed by determining the recovery of the target analytes. This is typically done by spiking a blank matrix with a known concentration of the Fusarium metabolite standards before extraction and comparing the final measured concentration to the initial spiked amount.

| Fusarium Metabolite Class | Typical Extraction Solvent | Typical Elution Solvent from C18 | Expected Recovery Range (%) | References |

| Fumonisins (e.g., FB1, FB2) | Acetonitrile/Water (1:1, v/v) | Acetonitrile/Water (7:3, v/v) | >80% | [17] |

| Zearalenone | Acetonitrile/Water (80:20, v/v) | Methanol | 85-110% | [8] |

| Trichothecenes (e.g., DON) | Acetonitrile/Water (84:16, v/v) | Acetonitrile/Methanol | 70-110% | [19] |

| Enniatins & Beauvericin | Acetonitrile | Dichloromethane/Methanol | 76-103% | [20] |

Note: Recovery can be matrix-dependent and should be empirically determined.

Visualizing the Separation Principle

Caption: Interaction of metabolites with the C18 stationary phase.

Conclusion and Further Considerations

The use of C18 reverse-phase columns provides a reliable and versatile method for the purification of a wide range of Fusarium metabolites from complex matrices. The protocol outlined in this application note serves as a robust starting point for method development. However, for optimal results, it is imperative to tailor the specifics of the protocol, such as the sample-to-solvent ratio, the composition of the wash and elution solvents, and the volume of solvents used, to the specific physicochemical properties of the target analytes and the nature of the sample matrix. Subsequent analysis by techniques such as HPLC or LC-MS/MS is necessary for the accurate quantification of the purified metabolites.[21][22]

References

- Whitaker, T.B., Slate, A.B., Doko, M.B., Maestroni, B.M., & Cannavan, A. (Eds.). (n.d.). Sampling Procedures to Detect Mycotoxins in Agricultural Commodities. Springer.

- Comprehensive review of liquid chromatography methods for fumonisin determination, a 2006–2022 update. (2022). Arabian Journal of Chemistry.

- Analysis of Fumonisins in Grains and Feeds. (n.d.).

- Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds. (n.d.).

- Determination of fumonisins in grains and feed: an efficient clean-up method combined with lC-MS/mS. (2026).

- Detection of fumonisins in maize (Zea mays L.) by three analytical techniques (HPLC, TLC and ELISA). (n.d.). Brill.

- Overview of analytical methods for mycotoxin contamin

- Bardsley, J., & Oliver, M. (n.d.). Determination of Multiple Mycotoxins in Grain Using a QuEChERS Sample Preparation Approach and LC-MS/MS. Thermo Fisher Scientific.

- Analysis of enniatins and beauvericin by LC-MS/MS in wheat-based products. (2017). Taylor & Francis Online.

- Reiter, E. V. (2018). Sample preparation and clean up in mycotoxin analysis: Principles, applications and recent developments.

- Methods for Detection and Quantitation of Fumonisins in Corn, Cereal Products and Animal Excreta. (n.d.). PubMed.

- Fusarium Species and Their Associated Mycotoxins. (n.d.).

- Fusarium Mycotoxins, Their Metabolites (Free, Emerging, and Masked), Food Safety Concerns, and Health Impacts. (2021). MDPI.

- Jestoi, M., Rokka, M., Rizzo, A., Peltonen, K., & Aurasaari, S. (2011). Determination of Fusarium‐Mycotoxins Beauvericin and Enniatins with Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Taylor & Francis Online.

- Solid-Phase Extraction Methods for Zearalenone from Grain Samples: Application Notes and Protocols. (n.d.). Benchchem.

- Simultaneous Determination of Beauvericin, Enniatins, and Fusaproliferin by High Performance Liquid Chromatography †. (n.d.).

- Fusarium Toxins. (2023).

- Shabeer, S., Tahira, R., & Jamal, A. (2021). Fusarium spp. Mycotoxin Production, Diseases and their Management: An Overview.

- TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X. (2021). NCBI.

- Simultaneous determination of deoxynivalenol, zearalenone, and their major masked metabolites in cereal-based food by LC-MS-MS. (2009). PubMed.

- Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. (2021).

- Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. (2015). PMC.

- Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. (2025).

- Simultaneous determination of 17 regulated and non-regulated Fusarium mycotoxins co-occurring in foodstuffs by UPLC-MS/MS with solid-phase extraction. (2026).

- Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different M

- Determination of zearalenone and related mycotoxins in grain and its products by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry. (2025).

- New SPE Sorbent for Clean-up of Fusarium Toxin-contaminated Cereals & Cereal-based Foods, Bond Elut Mycotoxin. (2017). Agilent.

- Reversed-phase chrom

- Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel M

- Simultaneous Determination of 11 Mycotoxins in Maize via Multiple-Impurity Adsorption Combined with Liquid Chromatography–Tandem Mass Spectrometry. (2022). PMC.

- HPLC analysis of fusaric acid, 9,10-dehydrofusaric acid and their methyl esters, toxic metabolites from weed pathogenic Fusarium species. (2025).

- Simple Validated Method for Determination of Deoxynivalenol and Zearalenone in Some Cereals Using High Performance Liquid Chrom

- Reversed-Phase Chromatography (RPC). (2024).

- Reverse Phased Chromatography (RPC) in Practice. (n.d.). Sigma-Aldrich.